3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
Description
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 1262412-13-4) is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and an amino group at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₆N₂O₄, with a molecular weight of 216.23 g/mol . The Boc group enhances stability, enabling its use in peptide synthesis and as a building block for pharmaceuticals. It requires storage at 2–8°C under inert conditions to prevent degradation .
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUPRXBCKPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Design and Ring Closure
The azetidine core is typically constructed via cyclization of β-amino acid derivatives or through [2+2] photocycloadditions. For example, 3,3-dimethoxyazetidine (IVa) serves as a precursor in the synthesis of Boc-protected azetidinones, where methoxy groups are later hydrolyzed to ketones or functionalized further.
Reaction Scheme 1 :
Acid-Catalyzed Deprotection and Functionalization
Introduction of the Boc Protecting Group
Standard Boc Protection Protocol
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base. This method, demonstrated for 1-Boc-3,3-dimethoxyazetidine, achieves >90% yield under mild conditions.
Table 1 : Boc Protection Reaction Conditions
| Precursor | Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 3,3-Dimethoxyazetidine | Boc anhydride | CHCl | EtN | 91 |
| 3-Iodoazetidine | Boc anhydride | CHCl | DIPEA | 86 |
Functionalization at the 3-Position
Amination and Carboxylation Pathways
Introducing amino and carboxylic acid groups at the 3-position remains underreported. A plausible route involves:
-
Bromination : Electrophilic substitution at C3 of Boc-azetidine.
-
Amination : Ullmann coupling or Buchwald-Hartwig amination with NH sources.
-
Oxidation : Conversion of a methyl group to carboxylic acid via KMnO or RuO.
Example :
Simultaneous Amino-Carboxylic Acid Installation
Radical-based methods using BiO and blue LED irradiation (as in ChemicalBook’s synthesis of 1-Boc-azetidine) could enable C–H functionalization. For instance, coupling a β-keto acid with an amine under photoredox conditions might yield the target compound.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Ethyl acetate and hexane are preferred for crystallization due to their low toxicity and high volatility. The CN111362852A patent reports 85.4% yield after hexane recrystallization at 5–10°C.
Table 2 : Crystallization Parameters
| Compound | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Boc-3-azetidinone | Hexane | 5–10 | 85.4 |
| 3-Amino-1-Boc-azetidine-3-carboxylic acid | Ethanol | –20 | [Data needed] |
Mechanism of Action
The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily related to its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in various biochemical and chemical reactions. The compound’s interactions with molecular targets and pathways depend on its specific applications, such as peptide synthesis or drug design.
Similar Compounds
Azetidine-3-carboxylic acid: The parent compound without the Boc protection.
3-Aminoazetidine-3-carboxylic acid: Similar structure but without the Boc group.
N-Boc-azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative.
Uniqueness
- The presence of both the Boc group and the amino group at the 3-position makes this compound unique.
- Its dual functionality allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS Number: 1262412-13-4) is a compound with a unique structure that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16N2O4
- Molecular Weight : 216.237 g/mol
- Boiling Point : Approximately 350.2 °C at 760 mmHg
- Purity : ≥97% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance its pharmacological properties.
The compound's activity may be attributed to its ability to interact with specific enzymes and biological pathways. Notably, it has been explored in the context of:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Inhibitors of ACC can modulate lipid biosynthesis and have potential applications in treating metabolic disorders such as obesity and diabetes .
Study 1: Inhibition of ACC
A study investigated small molecule inhibitors of ACC, including analogs related to azetidine derivatives. The results indicated that modifications to the azetidine structure could lead to enhanced potency against ACC, thereby influencing fatty acid synthesis and oxidation .
| Compound | IC50 (nM) | Selectivity | Effect on Fatty Acid Synthesis |
|---|---|---|---|
| CP-610431 | ~50 | Non-selective | Inhibited synthesis in HepG2 cells |
| CP-640186 | ~55 | Improved metabolic stability | Stimulated fatty acid oxidation |
Study 2: Toxicity Assessment
A toxicity assessment was performed on related azetidine compounds, revealing that they exhibited low toxicity in human cell lines at concentrations below 20 µM. This suggests a favorable safety profile for derivatives based on the azetidine scaffold .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its development as a therapeutic agent. Preliminary data suggest that modifications to the compound can enhance its bioavailability and metabolic stability, making it a candidate for further pharmacological studies .
Scientific Research Applications
Pharmaceutical Applications
a. As a Building Block for Peptides and Amino Acids
The compound is used as a precursor in the synthesis of various peptides and amino acid derivatives. Its azetidine structure provides conformational constraints that are valuable in developing peptide analogs with enhanced biological activity. For instance, azetidine derivatives have been explored for their potential as β-proline analogs, which are crucial in the development of peptide-based therapeutics .
b. Anticancer and Antimicrobial Agents
Research indicates that derivatives of azetidine-3-carboxylic acid exhibit significant biological activity, including anticancer and antimicrobial properties. For example, certain derivatives have been shown to inhibit cancer cell proliferation and possess antibacterial effects, making them candidates for further development as therapeutic agents .
c. Drug Development
The compound has been incorporated into various drug candidates. Notably, a derivative has been included in the formulation of CE-178,253, a CB1 antagonist developed for obesity treatment by Pfizer . This highlights its relevance in addressing metabolic disorders through pharmacological interventions.
Synthetic Applications
a. Versatile Synthetic Intermediates
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including nucleophilic substitutions and cyclizations, to yield a wide array of functionalized compounds that are useful in materials science and medicinal chemistry .
b. Synthesis of Novel Heterocycles
The compound is also utilized in the synthesis of novel heterocyclic compounds, which have applications ranging from drug discovery to material science. The ability to modify its structure allows chemists to create diverse libraries of compounds with tailored properties .
Material Science Applications
a. Development of Foldamers
Azetidine derivatives are being investigated as potential building blocks for foldamers—synthetic oligomers that can adopt specific shapes akin to natural proteins. This application is particularly relevant for creating materials with unique mechanical or electronic properties .
b. Polymer Chemistry
In polymer chemistry, this compound can be employed to synthesize polymers with specific functionalities. Its incorporation into polymer backbones can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Used as a building block for peptides and drug candidates, including anticancer agents and CB1 antagonists. |
| Synthetic Intermediates | Serves as an intermediate for synthesizing diverse functionalized compounds and novel heterocycles. |
| Material Science | Applicable in the development of foldamers and polymers with enhanced properties. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2)
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- Key Differences: Lacks the 3-amino group, reducing nucleophilic reactivity.
- Applications: Primarily used as a simpler intermediate in heterocyclic chemistry. The absence of the amino group limits its utility in forming amide bonds compared to the target compound .
3-Azido-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- Key Differences: Replaces the amino group with an azido (-N₃) group.
- Applications : Suited for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). However, the azido group introduces instability risks under certain conditions .
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1)
- Molecular Formula: C₁₀H₁₆FNO₄
- Molecular Weight : 233.24 g/mol
- Key Differences : Fluoromethyl substituent enhances lipophilicity and metabolic stability.
- Applications: Potential use in bioactive molecules targeting enzymes or receptors sensitive to fluorine interactions .
Structural Analogues with Modified Rings
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- Key Differences : Cyclobutane ring instead of azetidine; lacks Boc protection.
- Applications : Demonstrated tumor-seeking properties in preclinical studies, but rapid blood clearance and lack of Boc protection limit its stability for prolonged applications .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7)
Commercial Availability and Stability
- Target Compound : Available in 25g–100g batches (typically in stock) but listed as discontinued by CymitQuimica, suggesting supply variability .
- Fluorinated Derivatives : Wider availability (e.g., PharmaBlock Sciences), reflecting demand for fluorinated building blocks in drug discovery .
- Non-Amino Analogues: More stable under standard storage conditions due to fewer reactive groups .
Data Table: Key Properties of Compared Compounds
Q & A
What safety protocols are critical when handling 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with skin or mucous membranes .
- Storage: Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption, which may degrade the Boc-protected amine .
- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain access to emergency eyewash stations and showers .
How can researchers synthesize this compound with high enantiomeric purity?
Answer:
- Step 1: Boc Protection: React azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, using DMAP as a catalyst. Monitor reaction completion via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
- Step 2: Amine Functionalization: Introduce the amino group via reductive amination or nucleophilic substitution, ensuring pH control (7–9) to avoid Boc deprotection .
- Purification: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate enantiomers. Confirm purity via ¹H NMR (δ 1.4 ppm for tert-butyl group) and HRMS .
What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
Answer:
- Stability Assays: Conduct accelerated degradation studies at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C. Monitor Boc group integrity via FT-IR (loss of C=O stretch at ~1680 cm⁻¹) .
- HPLC-MS Analysis: Track degradation products using a polar-embedded column (e.g., Zorbax SB-CN) with ESI-MS detection. Major degradation pathways include Boc cleavage and azetidine ring oxidation .
- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures (>150°C for Boc-protected derivatives) .
How can contradictory reactivity data in coupling reactions involving this compound be resolved?
Answer:
- Methodological Review: Re-examine reaction conditions (e.g., solvent polarity, catalyst loading). For example, DMF may induce racemization, while DCM preserves stereochemistry .
- Computational Validation: Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric hindrance from the tert-butyl group, which may slow amide bond formation .
- Statistical Analysis: Apply Design of Experiments (DoE) to optimize parameters (temperature, equivalents of coupling agent). Pareto charts can highlight significant variables .
What advanced strategies enhance the compound’s utility in peptide mimetic design?
Answer:
- Conformational Restriction: Exploit the azetidine ring’s rigidity to stabilize β-turn structures in peptides. Compare CD spectra with flexible analogs (e.g., proline derivatives) .
- Solid-Phase Synthesis: Incorporate the compound into resin-bound peptides using Fmoc/t-Bu strategies. Cleave with TFA/water (95:5) while monitoring Boc stability .
- Biological Evaluation: Screen for protease resistance via incubation with trypsin/chymotrypsin and quantify intact peptide via LC-MS .
How does computational modeling improve reaction design for derivatives of this compound?
Answer:
- Reaction Pathway Prediction: Employ quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic attack at the azetidine nitrogen. Identify energy barriers for Boc deprotection .
- Solvent Effects: Use COSMO-RS to model solvation free energies and select optimal solvents (e.g., THF vs. acetonitrile) for SN2 reactions .
- Machine Learning: Train models on existing kinetic data to predict yields for novel derivatives. Feature importance analysis may highlight steric bulk as a critical variable .
What methodologies address stereochemical challenges in synthesizing azetidine-containing analogs?
Answer:
- Chiral Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) with heptane/IPA/DEA (90:10:0.1) for enantiomer separation. Validate via optical rotation and VCD spectroscopy .
- Asymmetric Catalysis: Use Jacobsen’s thiourea catalysts for kinetic resolution during azetidine ring formation .
- Crystallography: Solve X-ray structures of intermediates to confirm absolute configuration. Refine using SHELXL .
How can researchers validate the compound’s role in modulating enzyme active sites?
Answer:
- Docking Studies: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases). Analyze binding poses for hydrogen bonds with the carboxylic acid group .
- Enzyme Kinetics: Measure IC₅₀ values via fluorogenic assays. Compare with MD simulations to correlate inhibition with conformational flexibility .
- Mutagenesis: Engineer enzyme mutants (e.g., Ala scanning) to identify critical residues for binding .
What cross-disciplinary applications exist beyond organic synthesis?
Answer:
- Material Science: Incorporate into metal-organic frameworks (MOFs) via carboxylate coordination. Characterize porosity via BET analysis .
- Bioconjugation: React with NHS esters to label proteins. Confirm labeling efficiency via MALDI-TOF .
- Photocatalysis: Explore visible-light-mediated decarboxylation using Ru(bpy)₃²⁺. Monitor via in situ IR .
How should researchers document methodological reproducibility for this compound?
Answer:
- Data Management: Use ELNs (e.g., LabArchives) to record reaction parameters, including humidity/temperature fluctuations .
- Open Science: Deposit raw NMR/HPLC files in repositories like Zenodo with DOI assignment .
- Peer Review: Submit detailed experimental sections to journals enforcing STAR Methods guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
